molecular formula C12H14N2O4 B8750635 N-(cyclopropylmethyl)-2-methoxy-5-nitrobenzamide

N-(cyclopropylmethyl)-2-methoxy-5-nitrobenzamide

Cat. No. B8750635
M. Wt: 250.25 g/mol
InChI Key: OXJLGTGPUDZMTD-UHFFFAOYSA-N
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Patent
US06699879B1

Procedure details

A solution of 2-methoxy-5-nitrobenzoic acid (4.9 g) (Rec. Trav. Chim. Pays-Bas, 1936, 737) and cyclopropylmethylamine (1.75 g) in dimethylformamide was treated with N-hydroxybenzotriazole (0.2 g) and EDC.HCl (4.74 g). The mixture was stirred for 24 h. Saturated sodium hydrogen carbonate was added, the mixture stirred for 3 h and the precipitate collected as the title compound (6.95 g). m/z (API+): 251 (MH+).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
4.74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:4]=1[C:5]([OH:7])=O.[CH:15]1([CH2:18][NH2:19])[CH2:17][CH2:16]1.ON1C2C=CC=CC=2N=N1.CCN=C=NCCCN(C)C.Cl.C(=O)([O-])O.[Na+]>CN(C)C=O>[CH:15]1([CH2:18][NH:19][C:5](=[O:7])[C:4]2[CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[CH:10]=[CH:11][C:3]=2[O:2][CH3:1])[CH2:17][CH2:16]1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
1.75 g
Type
reactant
Smiles
C1(CC1)CN
Name
Quantity
0.2 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
4.74 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the precipitate collected as the title compound (6.95 g)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1(CC1)CNC(C1=C(C=CC(=C1)[N+](=O)[O-])OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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